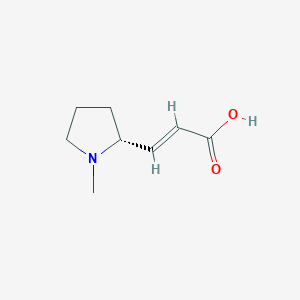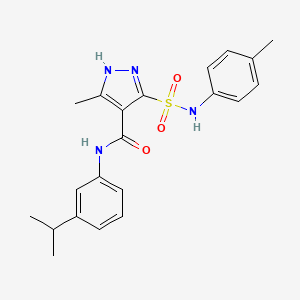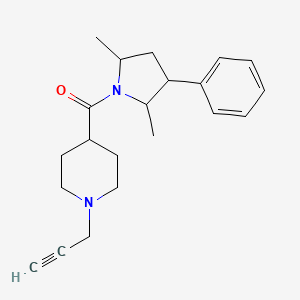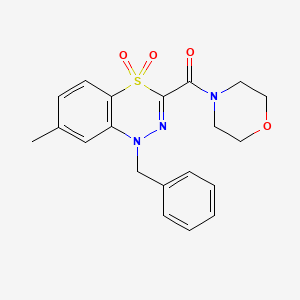
1-benzyl-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Interactions with Phospholipid Cell Membranes
- Benzothiadiazine Derivatives and Cell Membranes: Studies have investigated benzothiadiazine derivatives, including those similar to the compound , for their interactions with model zwitterionic cell membranes. The derivatives demonstrated strong affinity for staying at the cell membrane interface, with variations in solvation characteristics. This research contributes to understanding how benzothiadiazine derivatives, by extension, could interact with biological membranes, potentially informing their pharmacological properties (Hu & Martí, 2022).
Synthetic Advances and Applications
Synthesis of Morpholinecarboxylic Acid Derivatives
A convenient synthesis method for optically active 3-morpholinecarboxylic acid and its derivatives has been developed. These intermediates could serve as building blocks for further synthesis of compounds related to the chemical , highlighting the versatility of morpholinecarboxylic acid derivatives in medicinal chemistry (Kogami & Okawa, 1987).
Antimicrobial Activity of Morpholinyl/Piperazinylbenzothiazines
Structurally diverse morpholinyl/piperazinylbenzothiazines have been synthesized and evaluated for their antimicrobial activity. Some compounds demonstrated significant activity against bacterial species, showcasing the potential of benzothiadiazine derivatives as antimicrobial agents (Sharma, Kumar, & Vats, 2011).
Selective Rearrangements of Benzothiadiazines
Research into the selective rearrangements of benzothiadiazines has provided insights into the structural transformations these compounds can undergo under specific conditions. This knowledge is crucial for designing synthesis pathways for new derivatives with desired biological activities (Gilchrist, Rees, & Vaughan, 1983).
Pharmacological Activities and Potential Applications
- Norepinephrine Inhibitors: A study identified a new series of benzothiadiazole derivatives as potent and selective inhibitors of the norepinephrine transporter, suggesting potential therapeutic applications for disorders related to norepinephrine dysregulation. This highlights the pharmacological potential of benzothiadiazine derivatives in developing new treatments for neurological conditions (O'Neill et al., 2011).
Propriétés
IUPAC Name |
(1-benzyl-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-7-8-18-17(13-15)23(14-16-5-3-2-4-6-16)21-19(28(18,25)26)20(24)22-9-11-27-12-10-22/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLDRWJIDCRXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=CC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2869532.png)
![9-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzyl)thio]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2869534.png)
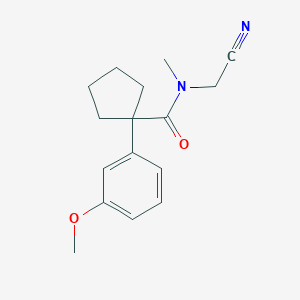
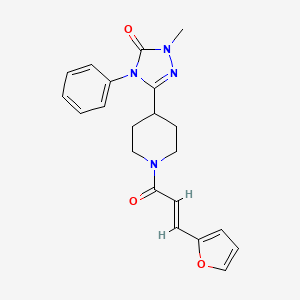
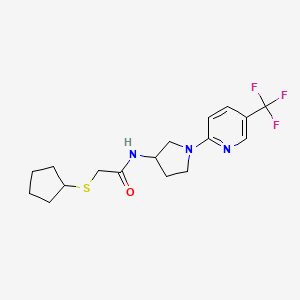
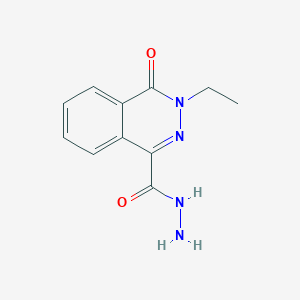
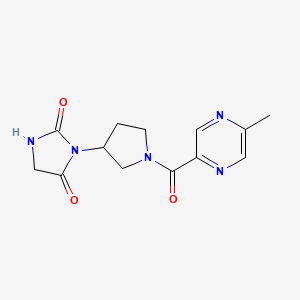
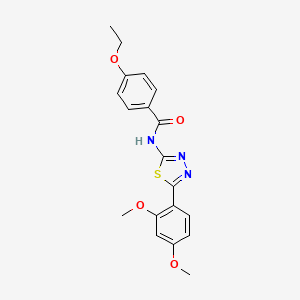
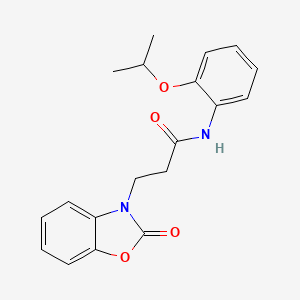
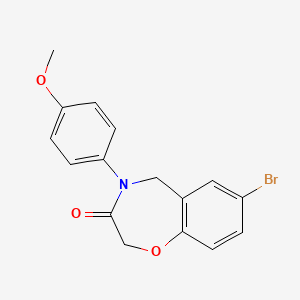
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2869549.png)
